2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione, commonly known as TOI-1236, is a compound that belongs to the family of purine derivatives. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) and has been shown to have potential therapeutic applications for various diseases.
Scientific Research Applications
Mesoionic Purinone Analogs Synthesis
Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, are synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions to produce acetamides. Their reaction with dimethyl acetylene dicarboxylate results in triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982).
Nucleophilic Reactions with Tetramethylcyclobutanedione
The reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with various nucleophiles depends on reaction conditions, steric factors, and nucleophilicity. In reactions with primary amines, an N-substituted imine intermediate is formed, hydrolyzing to the corresponding amide in the presence of water. The reaction of diamines with the dione synthesizes imidazolines and dihydropyrimidines (Hansen & Demarco, 1969).
Central Activity of Imidazo[2,1‐f]purine‐2,4‐dione Derivatives
Two new imidazo[2,1‐f]purine‐2,4‐dione derivatives act as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptor antagonists. These compounds show antipsychotic, antidepressant‐, and anxiolytic‐like properties in animal tests, compared with the effects of ziprasidone (Partyka et al., 2014).
Oxidative Carbon-Nitrogen Bond Formation
Carbon tetrabromide mediated oxidative C-N bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones leads to complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild, metal-free conditions (Huo et al., 2016).
Hepatoprotective Activity of Imidazo[1,2-c]pyrimido[5,4-e]pyrimidines
Novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and tetraazaacenaphthene-3,6-diones from cyclic ketene aminals and alkyl or aryl isothiocyanate via tandem addition-cyclization reactions is shown. Some compounds screened exhibited hepatoprotective activity, with one found most effective (Ram et al., 2002).
properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-7-8(2)20-11-12(17(5)15(23)18(6)13(11)22)16-14(20)19(7)9(3)10(4)21/h9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELUEAIIYAOXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6485017 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.